Effusol

Vue d'ensemble

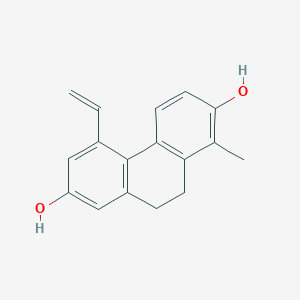

Description

Effusol est un composé phénolique isolé de la plante Juncus effusus, communément appelée la laîche commune. Ce composé appartient à la classe des 9,10-dihydrophénanthrènes, connus pour leurs diverses activités biologiques. This compound a été étudié pour ses propriétés thérapeutiques potentielles, y compris ses effets antioxydants, antimicrobiens et cytotoxiques .

Applications De Recherche Scientifique

Chemistry: Effusol is used as a model compound for studying the reactivity and transformation of phenanthrene derivatives.

Mécanisme D'action

Effusol exerce ses effets biologiques par plusieurs mécanismes :

Activité antioxydante : This compound élimine les radicaux libres et réduit le stress oxydatif en donnant des atomes d’hydrogène provenant de ses groupes phénoliques.

Cytotoxicité : This compound induit l’apoptose dans les cellules cancéreuses en activant la caspase-3 et d’autres voies apoptotiques.

Activité antimicrobienne : This compound perturbe les membranes cellulaires microbiennes et inhibe la croissance des bactéries et des champignons.

Analyse Biochimique

Biochemical Properties

Effusol interacts with various biomolecules in biochemical reactions. It exhibits potent scavenging activity for DPPH and ABTS radicals . This suggests that this compound may interact with enzymes and proteins involved in antioxidant defense mechanisms.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to rescue CA1 LTP attenuated by corticosterone, defending the hippocampal function against stress-induced cognitive decline . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available .

Metabolic Pathways

This compound is involved in certain metabolic pathways, including those associated with antioxidant defense mechanisms It may interact with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Effusol peut être isolé des moelle de Juncus effusus par une série d’étapes d’extraction et de purification. Le processus implique généralement :

Extraction : Les moelle séchées de Juncus effusus sont extraites à l’aide de solvants tels que le méthanol ou l’éthanol.

En plus de l’extraction naturelle, l’this compound peut également être synthétisé par des voies semisynthétiques. Une telle méthode implique la transformation du juncusol, un autre composé phénanthrène, à l’aide de réactifs d’iode(III) hypervalent. Cette approche permet la production de divers dérivés semisynthétiques d’this compound .

Analyse Des Réactions Chimiques

Effusol subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former de la déhydrothis compound, un composé avec une activité biologique accrue.

Réduction : Les réactions de réduction peuvent modifier les groupes phénoliques de l’this compound, modifiant potentiellement ses propriétés biologiques.

Substitution : This compound peut subir des réactions de substitution, où des groupes fonctionnels tels que des groupes méthoxy ou hydroxyle sont introduits dans le squelette phénanthrène

Les réactifs couramment utilisés dans ces réactions comprennent les réactifs d’iode(III) hypervalent pour l’oxydation et la réduction, et divers solvants organiques pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent la déhydrothis compound et d’autres dérivés du phénanthrène .

Applications de la recherche scientifique

Chimie : this compound est utilisé comme composé modèle pour étudier la réactivité et la transformation des dérivés du phénanthrène.

Comparaison Avec Des Composés Similaires

Effusol est structurellement similaire à d’autres dérivés du phénanthrène tels que le juncusol, la déhydrothis compound et la juncuénine B. Il est unique par ses activités biologiques et sa réactivité chimique spécifiques :

Juncusol : Structure similaire, mais diffère par la position et le nombre de groupes hydroxyle.

Déhydrothis compound : Une forme oxydée de l’this compound avec des activités cytotoxiques et antimicrobiennes accrues.

Juncuénine B : Un autre dérivé du phénanthrène avec des activités biologiques distinctes, y compris des effets anti-inflammatoires et antioxydants.

La singularité de l’this compound réside dans sa combinaison spécifique de propriétés antioxydantes, cytotoxiques et antimicrobiennes, ce qui en fait un composé polyvalent pour diverses applications scientifiques et industrielles.

Activité Biologique

Effusol, a phenanthrene derivative extracted from the extremophile plant Juncus maritimus, has garnered significant attention for its diverse biological activities, particularly its antimicrobial and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effectiveness against pathogens, and potential applications in agriculture and medicine.

Chemical Structure and Properties

This compound is characterized by its unique phenanthrene structure, which contributes to its biological activity. Its chemical formula is C₁₄H₁₀, and it exhibits properties typical of phenolic compounds, such as antioxidant activity. The compound has been shown to scavenge free radicals, with IC50 values indicating its potency against DPPH and ABTS radicals at 79 μM and 2.73 μM, respectively .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens:

- Fungal Activity : A study reported that this compound exhibited strong antifungal activity against Zymoseptoria tritici, the pathogen responsible for wheat Septoria blotch. The minimal inhibitory concentration (MIC) was found to be 19 μg/mL, with a half-maximal inhibitory concentration (IC50) of 9.98 μg/mL . This positions this compound as a promising candidate for biocontrol in agriculture.

- Bacterial Activity : this compound has also shown effectiveness against several bacterial strains, including Pseudomonas aeruginosa and Mycobacterium species. These findings suggest its potential application in treating infections caused by resistant bacterial strains .

Anticancer Effects

Research indicates that this compound possesses antiproliferative effects on cancer cell lines, notably the HeLa human cervical cancer cell line. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Effects on Plant Growth

In addition to its antimicrobial and anticancer properties, this compound has been studied for its impact on plant growth. In experiments with Arabidopsis thaliana, this compound treatment resulted in increased biomass and maintained antioxidant defense mechanisms without inducing oxidative stress. This suggests that this compound could serve as a biostimulant or biopesticide in agricultural practices .

Table: Summary of Biological Activities of this compound

Case Studies

- Agricultural Application : A field study assessed the application of this compound as a biocontrol agent against wheat pathogens. Results indicated a reduction in disease severity and improved crop yield when this compound was applied compared to untreated controls .

- Cancer Research : In vitro studies on HeLa cells showed that treatment with this compound led to significant reductions in cell viability, supporting its potential as an anticancer agent. Further research is needed to explore its mechanisms at the molecular level .

Propriétés

IUPAC Name |

5-ethenyl-1-methyl-9,10-dihydrophenanthrene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3,6-9,18-19H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXAPRXWKRZPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223419 | |

| Record name | 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73166-28-6 | |

| Record name | Effusol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073166286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 73166-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-PHENANTHRENEDIOL, 5-ETHENYL-9,10-DIHYDRO-1-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S436Y000RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Effusol and where is it found?

A1: this compound is a naturally occurring phenanthrene, primarily found in plants belonging to the Juncaceae family, such as Juncus effusus (soft rush) and Juncus gerardii [, , , , ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C18H18O2 and a molecular weight of 266.33 g/mol [, ].

Q3: How is the structure of this compound elucidated?

A3: The structure of this compound has been confirmed through various spectroscopic techniques, including 1D and 2D NMR spectroscopy, and high-resolution mass spectrometry (HRMS) [, , , ]. X-ray analysis of this compound diacetate has also contributed to the understanding of its structure [].

Q4: What are the reported biological activities of this compound?

A4: Studies suggest that this compound exhibits anxiolytic, sedative, and biocontrol activities. Notably, it has shown promising effects in preclinical models of anxiety and as a potential biocontrol agent against the wheat pathogen Zymoseptoria tritici [, , ].

Q5: Are there any studies on the structure-activity relationship (SAR) of this compound and its derivatives?

A5: Yes, research indicates that structural modifications of this compound, particularly the introduction of methoxy substituents, can significantly impact its antiproliferative activity against certain cancer cell lines [, ].

Q6: Have any semisynthetic derivatives of this compound been synthesized?

A6: Yes, researchers have successfully synthesized semisynthetic derivatives of this compound using hypervalent iodine(III) reagents. These modifications have led to the creation of compounds with altered biological activities, highlighting the potential for developing this compound-based therapeutics [].

Q7: Does this compound exhibit antiproliferative activity against cancer cells?

A8: While this compound itself might not possess strong antiproliferative activity, some of its derivatives, particularly those with modifications to the phenanthrene core structure, have shown promising activity against certain cancer cell lines, including breast and cervical cancer cells [, ].

Q8: Is there evidence that this compound can modulate intracellular zinc (Zn2+) levels?

A10: A study investigating the effects of this compound on corticosterone-induced attenuation of long-term potentiation (LTP) in the hippocampus suggests that this compound might rescue LTP impairment by restoring intracellular Zn2+ balance []. This finding indicates a potential role of this compound in regulating neuronal function.

Q9: Has this compound been found in other Juncus species besides Juncus effusus?

A11: Yes, this compound has been isolated from various other Juncus species, including Juncus gerardii, Juncus tenuis, Juncus compressus, and Juncus maritimus, demonstrating its presence in different members of this plant family [, , , ].

Q10: Have there been any studies on the isolation and purification of this compound from plant extracts?

A12: Yes, researchers have successfully employed various chromatographic techniques, including high-speed counter-current chromatography (HSCCC) and preparative HPLC, to isolate and purify this compound from Juncus extracts [, ]. These methods have enabled the obtainment of high-purity this compound for further investigations.

Q11: Is there a total synthesis route available for this compound?

A13: Yes, a total synthesis route for this compound has been reported, relying on an intramolecular Ullmann reaction as the key step. This synthetic approach provides an alternative to natural product isolation and facilitates the production of this compound for research purposes [, ].

Q12: Have any dimeric phenanthrenes related to this compound been identified?

A14: Yes, studies have led to the identification of dimeric phenanthrenes composed of two this compound units, such as the compound Maritin D isolated from Juncus maritimus. These dimeric compounds often exhibit distinct biological activities compared to their monomeric counterparts [].

Q13: Are there any reports on the cytotoxicity of this compound?

A15: Research on the cytotoxicity of this compound and its derivatives has produced mixed results. While some studies suggest minimal cytotoxic effects, others have reported concentration-dependent cytotoxicity in specific cell lines. Further research is warranted to comprehensively assess the safety profile of this compound [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.